RU-Ski 43

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RU-SKI 43 ist ein potenter und selektiver Inhibitor der Hedgehog-Acyltransferase (Hhat) mit einem IC50 von 850 nM . Diese Verbindung ist bekannt für ihre Fähigkeit, die Palmitoylierung von Sonic Hedgehog (Shh) durch endogenes Hhat in vitro und in Zellen zu hemmen . This compound hat ein bedeutendes Potenzial in der Krebsforschung gezeigt, insbesondere in der Behandlung des Pankreaskarzinoms .

Wissenschaftliche Forschungsanwendungen

RU-SKI 43 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: This compound hat ein signifikantes Potenzial gezeigt, die Proliferation von Pankreaskrebszellen zu hemmen, indem es den Hedgehog-Signalweg angreift.

Studien zur Signaltransduktion: This compound wird verwendet, um die Rolle der Hedgehog-Acyltransferase bei der Signaltransduktion und ihre Auswirkungen auf verschiedene zelluläre Pfade zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die den Hedgehog-Signalweg angreifen, der an verschiedenen Krebsarten beteiligt ist.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Hedgehog-Acyltransferase (Hhat), die für die Palmitoylierung von Sonic Hedgehog (Shh) verantwortlich ist . Diese Hemmung verhindert die Aktivierung des Hedgehog-Signalwegs, was zu einer reduzierten Aktivierung von Gli-1 und einer verringerten Aktivität der Akt- und mTOR-Pfade führt . Die molekularen Zielstrukturen von this compound umfassen Hhat, Shh, Gli-1, Akt und mTOR .

Wirkmechanismus

Target of Action

RU-Ski 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat) . Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family . It plays a crucial role in the palmitoylation of Sonic Hedgehog (Shh), a process essential for Shh signaling activity .

Mode of Action

This compound interacts with its primary target, Hhat, and inhibits its activity . This inhibition results in a reduction of Gli-1 activation through Smoothened-independent non-canonical signaling . It also leads to a decrease in the activity of the Akt and mTOR pathways .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the Hedgehog signaling pathway and the Akt/mTOR pathway . By inhibiting Hhat, this compound disrupts the normal functioning of these pathways, leading to downstream effects that include a decrease in cell proliferation .

Pharmacokinetics

It has been reported that this compound exhibits a short plasma half-life in mice (t1/2 = 17 min) following intravenous administration . This suggests that the compound is rapidly metabolized and eliminated from the body.

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in cell proliferation . This is achieved through the reduction of Gli-1 levels and the inhibition of the Akt and mTOR pathways . Additionally, this compound has been shown to have anti-cancer activity .

Biochemische Analyse

Biochemical Properties

RU-Ski 43 interacts with the enzyme Hedgehog acyltransferase (Hhat), inhibiting its function . This interaction blocks the palmitoylation of Sonic hedgehog (Shh), a critical process for signaling through Shh . The nature of this interaction is selective and does not affect the palmitoylation of H-Ras or Fyn, myristoylation of c-Src, or acylation of Wnt3a .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is cell-permeable and inhibits both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . In pancreatic cancer cells, this compound reduces both Gli1 activation and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with the enzyme Hhat . It inhibits Hhat in a manner that is non-competitive with respect to palmitoyl CoA and uncompetitive with respect to ShhN . This leads to a decrease in the palmitoylation of Shh, thereby inhibiting Shh signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and effective in inhibiting Hhat and Shh signaling .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway . It interacts with the enzyme Hhat and affects the palmitoylation of Shh

Vorbereitungsmethoden

RU-SKI 43 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Dihydrothienopyridinyl-Ethanon-Struktur beinhalten . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thienopyridin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Thienopyridin-Rings.

Einführung der Ethanongruppe: Die Ethanongruppe wird durch eine Reihe von Reaktionen eingeführt, darunter Alkylierung und Oxidation.

Abschließende Modifikationen:

Analyse Chemischer Reaktionen

RU-SKI 43 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hemmung der Palmitoylierung: This compound hemmt die Palmitoylierung von Sonic Hedgehog (Shh) durch Hedgehog-Acyltransferase (Hhat) auf eine palmitoyl-CoA-nichtkompetitive und Shh-unkompetitive Weise.

Reduktion der Gli-1-Aktivierung: This compound reduziert die Gli-1-Aktivierung durch Smoothened-unabhängige nicht-kanonische Signaltransduktion.

Hemmung der Akt- und mTOR-Pfade: This compound verringert die Aktivität der Akt- und mTOR-Pfade, die für die Zellproliferation und das Überleben von entscheidender Bedeutung sind.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Palmitoyl-CoA, Shh und verschiedene Zelllinien wie AsPC-1 und Panc-1 . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Formen von Shh und reduzierte Mengen an Gli-1, Akt und mTOR .

Vergleich Mit ähnlichen Verbindungen

RU-SKI 43 ist einzigartig in seiner Fähigkeit, die Hedgehog-Acyltransferase (Hhat) mit hoher Potenz selektiv zu hemmen . Ähnliche Verbindungen umfassen:

Cyclopamin: Ein Inhibitor des Smoothened-Rezeptors im Hedgehog-Signalweg.

GDC-0449 (Vismodegib): Ein Smoothened-Antagonist, der zur Behandlung des Basalzellkarzinoms eingesetzt wird.

Itraconazol: Ein Antimykotikum, das auch den Hedgehog-Signalweg hemmt, indem es Smoothened angreift.

This compound zeichnet sich durch seine spezifische Hemmung von Hhat aus, was es zu einem wertvollen Werkzeug für die Untersuchung der nicht-kanonischen Signalwege von Hedgehog macht .

Biologische Aktivität

RU-SKI 43 is a small molecule identified as a potent inhibitor of Hedgehog acyltransferase (Hhat), which plays a crucial role in the Sonic Hedgehog (Shh) signaling pathway. This pathway is significant in various biological processes, including embryonic development and cancer progression. The biological activity of this compound has been characterized through various studies, revealing its effects on Shh signaling, cytotoxicity, and potential therapeutic applications.

Inhibition of Hhat Activity

this compound specifically inhibits Hhat, which is responsible for the palmitoylation of Shh, a modification essential for its signaling activity. The compound has an IC50 value of approximately 850 nM , indicating its potency in blocking Hhat-mediated palmitoylation of ShhN (the N-terminal fragment of Shh) in vitro . This inhibition leads to a reduction in Gli1 activation, a downstream effector of the Shh pathway.

Cell-Based Assays

In NIH 3T3 cells transfected with Shh and a Gli-responsive luciferase reporter, this compound significantly reduced luciferase activity, confirming its ability to block Shh signaling . Additionally, it was shown that this compound does not affect the activation of Gli1 in SuFu−/− cells, where Shh signaling is activated downstream of Smoothened (Smo), further supporting its role as an inhibitor at the level of Shh ligand interaction .

Cytotoxicity and Off-Target Effects

While this compound exhibits specific inhibition of Hhat, studies have indicated that it also possesses off-target cytotoxic effects. In cell viability assays conducted on pancreatic cancer cell lines (Panc-1 and MCF-7), this compound demonstrated significant cytotoxicity with EC50 values of 7.4 μM and 13 μM , respectively . This cytotoxicity appears to be independent of Hhat inhibition, suggesting that this compound may also engage in non-specific cellular toxicity mechanisms .

Table: Summary of Biological Activities of this compound

Implications for Cancer Therapy

The inhibition of the Shh pathway by this compound positions it as a potential therapeutic agent for cancers dependent on Hedgehog signaling. However, the observed off-target effects necessitate caution in interpreting results from studies utilizing this compound. Further research is needed to develop selective analogs that retain Hhat inhibitory activity without the associated cytotoxicity.

Eigenschaften

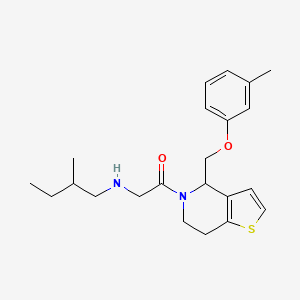

IUPAC Name |

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEENEMOEBJOKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of RU-SKI 43?

A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].

Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?

A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].

Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?

A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].

Q4: Has this compound shown efficacy in any in vivo models of cancer?

A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.

Q5: Is this compound structurally similar to any other known Hhat inhibitors?

A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.

Q6: What are the limitations of the current research on this compound?

A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.

Q7: What are the next steps in the development of this compound as a potential therapeutic agent?

A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.